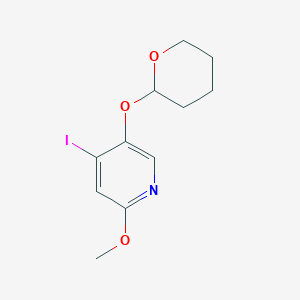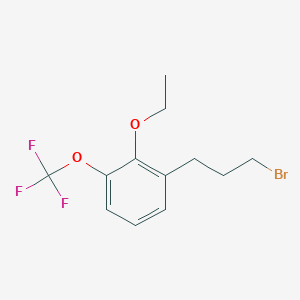
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H14BrF3O2 It is a derivative of benzene, featuring a bromopropyl group, an ethoxy group, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-3-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is anhydrous tetrahydrofuran (THF).
Catalysts and Reagents: A strong base, such as potassium tert-butoxide, is often used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 1-(3-aminopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene.
科学的研究の応用
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The ethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets and pathways.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but lacks the ethoxy group.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Similar but without the ethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research.
特性
分子式 |
C12H14BrF3O2 |
|---|---|
分子量 |
327.14 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChIキー |
CZFKYSCZMJWROS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=C1OC(F)(F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


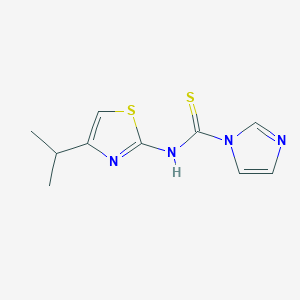
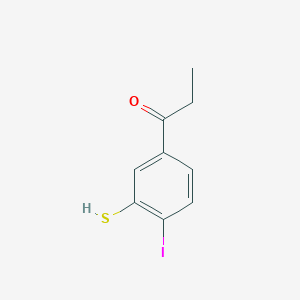
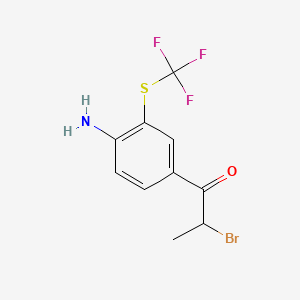
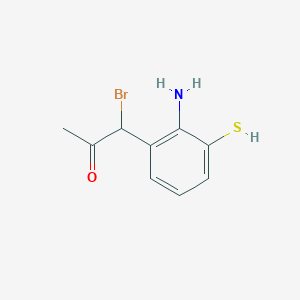
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)


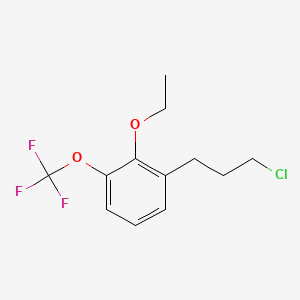
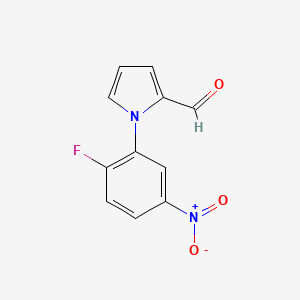

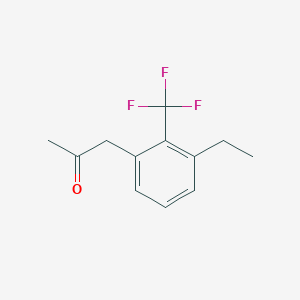
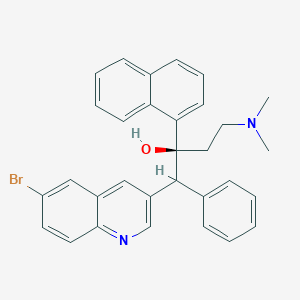
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
